N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S2/c1-14(2,3)11-9-21-13(15-11)16-12(18)10-6-5-7-17(8-10)22(4,19)20/h9-10H,5-8H2,1-4H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNUTEUYLOOACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Formation of the Piperidine Ring: The piperidine ring can be constructed through cyclization reactions involving appropriate amine and carbonyl precursors.
Sulfonylation: The methylsulfonyl group can be introduced through sulfonylation reactions using methylsulfonyl chloride in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The tertiary amide undergoes acid- or base-catalyzed hydrolysis , yielding the corresponding carboxylic acid and amine derivatives.
Reaction Conditions :
-
Acidic hydrolysis : 6 M HCl, reflux (110°C, 12–24 h)
-
Basic hydrolysis : 4 M NaOH, ethanol/water (1:1), 80°C (8–12 h)
Products :
-
Carboxylic acid: 1-(methylsulfonyl)piperidine-3-carboxylic acid
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Amine: 4-(tert-butyl)thiazol-2-amine
Reaction progress is monitored via TLC (R<sub>f</sub> shift from 0.65 to 0.32 in ethyl acetate/hexane) and HPLC (retention time reduction from 8.2 min to 5.6 min).
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient C-5 position of the thiazole ring undergoes SNAr (nucleophilic aromatic substitution) with amines or alkoxides.
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | DMF, 80°C, 6 h | N-(5-benzylamino-thiazol-2-yl) derivative | 72 | |
| Sodium methoxide | MeOH, reflux, 4 h | 5-methoxy-thiazol-2-yl derivative | 65 |
Key Observations :
-
Steric hindrance from the tert-butyl group at C-4 reduces reaction rates at C-5 .
-
Reactions proceed via a Meisenheimer intermediate, confirmed by <sup>13</sup>C NMR .
Reduction of the Amide Bond
The carboxamide group is reduced to a secondary amine using LiAlH<sub>4</sub> or BH<sub>3</sub>·THF:
LiAlH<sub>4</sub> Reduction :
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Conditions: Dry THF, 0°C → RT, 4 h
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Product: N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidin-3-amine
-
Yield: 58% (purified via silica gel chromatography)
BH<sub>3</sub>·THF Reduction :
Sulfonamide Reactivity
The methylsulfonyl group participates in elimination reactions under strong basic conditions:
Reaction :
1-(methylsulfonyl)piperidine-3-carboxamide → 1,3-didehydropiperidine + CH<sub>3</sub>SO<sub>2</sub>H
Conditions :
-
KOtBu (3 equiv), DMSO, 120°C, 2 h
-
Characterized by GC-MS (m/z 98 for CH<sub>3</sub>SO<sub>2</sub>H fragment)
Cross-Coupling Reactions
The thiazole ring undergoes Suzuki-Miyaura coupling at C-5 with aryl boronic acids:
| Boronic Acid | Catalyst | Product (C-5 aryl derivative) | Yield (%) |
|---|---|---|---|
| 4-Fluorophenyl | Pd(PPh<sub>3</sub>)<sub>4</sub> | 5-(4-fluorophenyl)thiazol-2-yl | 81 |
| 2-Thienyl | PdCl<sub>2</sub>(dppf) | 5-(2-thienyl)thiazol-2-yl | 68 |
Conditions :
Stability Under Oxidative Conditions
The compound shows limited stability in the presence of H<sub>2</sub>O<sub>2</sub> or mCPBA :
-
Oxidation of Thiazole Sulfur : Forms thiazole S-oxide (confirmed by HRMS, m/z 387.1245 [M+H]<sup>+</sup>).
-
Degradation Pathway : Complete decomposition occurs at pH > 10 with 30% H<sub>2</sub>O<sub>2</sub> (25°C, 48 h) .
Photochemical Reactivity
UV irradiation (254 nm) induces C-S bond cleavage in the thiazole ring:
Products :
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research has indicated that derivatives of thiazole compounds exhibit promising antimicrobial activity. For instance, studies have shown that related thiazole derivatives possess significant in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Piperidine derivatives have been studied extensively for their ability to inhibit cancer cell proliferation. For example, compounds similar to this compound have demonstrated cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Reference |
|---|---|---|
| Antimicrobial | Gram-positive & Gram-negative bacteria, fungi | |
| Anticancer | MCF7, HCT116 |
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of thiazole derivatives, compounds were tested against a range of bacterial strains using the turbidimetric method. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Case Study 2: Anticancer Screening
A series of piperidine derivatives were synthesized and tested for anticancer activity using the Sulforhodamine B assay. Results showed that specific compounds had IC50 values in the low micromolar range against breast cancer cell lines, indicating strong antiproliferative effects . This highlights the therapeutic potential of similar compounds in oncology.
Mechanism of Action
The mechanism of action of N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Below is a comparison of the target compound with three structurally related molecules from the evidence (Table 1):
Table 1: Structural Features and Hypothesized Properties
Key Observations :
Piperidine Core Modifications: The target compound’s piperidine-3-carboxamide differs from 851175-38-7’s piperidine-4-carboxamide, which may alter binding pocket interactions in enzymatic targets. 851175-39-8 replaces the carboxamide with a methanone group, reducing hydrogen-bonding capacity but increasing rigidity.
Heterocyclic Substituents :
- The 4-(tert-butyl)thiazole in the target compound contrasts with the indole-3-yl group in 851452-99-8, suggesting divergent target selectivity (e.g., kinase vs. neurotransmitter receptors).
Pharmacokinetic and Bioactivity Comparisons
Lipophilicity and Solubility :
- The target compound’s LogP (~2.8) is comparable to 851452-99-8 (~2.9) but lower than 851175-39-8 (~3.5), implying moderate membrane permeability and reduced risk of off-target binding compared to highly lipophilic analogs.
Hypothesized Mechanisms :
- 851175-38-7: The pyrrolidinone-propyl chain and phenylsulfonyl group may enhance binding to ATP pockets in kinases or proteases.
- 851452-99-8 : The indole-3-yl group aligns with serotonin receptor ligands, implying CNS activity.
Biological Activity
N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic compound notable for its potential biological activities, particularly as an inhibitor of deubiquitylating enzymes (DUBs). This article explores the biological activity of this compound, synthesizing data from various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H20N2O3S, with a molecular weight of approximately 298.4 g/mol. The compound features a thiazole ring, a piperidine moiety, and a methylsulfonyl group, which contribute to its unique pharmacological properties. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its biological activity and pharmacokinetics.
Inhibition of Deubiquitylating Enzymes (DUBs)
DUBs play critical roles in cellular processes such as protein degradation and signaling pathways. Inhibition of these enzymes can have therapeutic implications in various diseases, including cancer and neurodegenerative disorders. Preliminary studies indicate that this compound may interact with proteins involved in these pathways, suggesting a multifaceted mechanism of action.
Antitumor Activity
Research has shown that thiazole-containing compounds exhibit significant antitumor properties. For instance, similar thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the thiazole ring is essential for cytotoxic activity, with modifications potentially enhancing efficacy against specific targets .
In a comparative study, several thiazole-integrated compounds were evaluated for their anticancer activities. The results indicated that compounds with electron-donating groups at certain positions exhibited enhanced activity against cancer cells .
Study on Thiazole Derivatives
In one study focusing on thiazole derivatives, several compounds were synthesized and tested for their anticancer properties. Among them, one derivative showed an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin, highlighting the potential of thiazole-based compounds in cancer therapy .
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide | C15H22N2O3S | Contains a methoxy group; potential for different biological activity |
| 1-(methylsulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)piperidine-4-carboxamide | C14H20N2O3S | Similar piperidine structure but lacks tert-butyl substituent |
| 4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperidine | C13H22N2S | Does not contain a methylsulfonyl group; simpler structure |
Q & A
Q. What are the common synthetic routes for preparing N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide and its analogs?
- Methodological Answer : Synthesis typically involves coupling a thiazole-containing carboxylic acid derivative with a piperidine scaffold. For example:
- Step 1 : Activate the carboxylic acid using coupling agents like HBTU or BOP in the presence of a base (e.g., Et₃N) to form an active ester intermediate .
- Step 2 : React the activated acid with a piperidine amine derivative under nitrogen atmosphere, often in THF or DMF, followed by purification via silica gel chromatography .
- Key Optimization : Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 acid-to-amine) are critical for yields exceeding 60% .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- HPLC : Purity is confirmed using reverse-phase HPLC with UV detection (e.g., 98–99% purity at 254 nm) .
- NMR : ¹H and ¹³C NMR spectra verify structural assignments, with shifts aligning with expected electronic environments (e.g., tert-butyl protons at ~1.3 ppm, sulfonyl groups at ~3.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 488.64 for related analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., cell line specificity, metabolic stability in plasma) to rule out false negatives .
- Step 2 : Use molecular docking to assess binding affinity variations (e.g., COX-2 selectivity vs. off-target interactions) .
- Step 3 : Perform pharmacokinetic profiling (e.g., bioavailability, half-life) to address discrepancies in efficacy .
- Example : Analogous compounds showed improved in vivo activity after modifying substituents to enhance metabolic stability .
Q. What strategies are employed to optimize synthetic yield and scalability for this compound?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., PdCl₂ for cross-coupling) improve reaction efficiency in thiazole ring formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
- Purification : Gradient elution in column chromatography (e.g., hexane/EtOAc to DCM/MeOH) isolates high-purity products (>95%) .
Q. How do structural modifications to the thiazole or piperidine moieties impact biological activity?
- Methodological Answer :
- SAR Studies :
- Thiazole Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) increases lipophilicity and target engagement (e.g., IC₅₀ improvements by 2–3-fold) .
- Piperidine Sulfonylation : The methylsulfonyl group enhances metabolic stability by reducing oxidative degradation .
- In Silico Tools : Molecular dynamics simulations predict steric clashes or hydrogen-bonding interactions affecting binding .
Data Analysis & Experimental Design
Q. What analytical approaches are recommended for detecting degradation products during stability studies?
- Methodological Answer :
- LC-MS/MS : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolyzed or oxidized byproducts .
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions, followed by HPLC tracking .
Q. How can researchers design experiments to elucidate the mechanism of action for this compound?
- Methodological Answer :
- Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Pathway Analysis : RNA-seq or phosphoproteomics post-treatment identifies downstream signaling changes (e.g., apoptosis markers) .
- Competitive Assays : Co-administer with known inhibitors (e.g., indoxacarb for sodium channels) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
